8-(4-ethoxy-3-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Description
8-(4-ethoxy-3-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H21FN4O3S and its molecular weight is 380.44. The purity is usually 95%.
BenchChem offers high-quality 8-(4-ethoxy-3-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-ethoxy-3-fluorobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Organic Synthesis and Materials Science
Synthesis of Polyphenylene Macromolecules : The development of crystalline hybrid polyphenylene macromolecules, as reported by Roll, Kampf, and Laine (2011), illustrates the potential for synthesizing complex organic structures with significant molecular weights. These macromolecules, such as octa(hexaphenylbenzene)octasilsesquioxane, demonstrate the feasibility of creating large discrete molecular structures with extensive carbon frameworks. This research highlights the possibilities for designing novel materials with specific optical, electronic, or structural properties relevant to materials science and engineering (Roll, Kampf, & Laine, 2011).
properties
IUPAC Name |
8-(4-ethoxy-3-fluorophenyl)sulfonyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN4O3S/c1-2-25-17-6-5-15(11-16(17)18)26(23,24)22-12-3-4-13(22)10-14(9-12)21-8-7-19-20-21/h5-8,11-14H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AURUVAQBRAXXDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=N4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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